S-(4-Phenoxybutyl) carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Phenoxybutyl) carbamothioate: is a chemical compound belonging to the class of thiocarbamates. It is known for its applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its unique structure, which includes a phenoxybutyl group attached to a carbamothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Phenoxybutyl) carbamothioate typically involves the reaction of 4-phenoxybutylamine with carbon disulfide and an alkylating agent. One common method involves the use of isocyanides, elemental sulfur, and aryl iodides in a copper-catalyzed thiocarboxamidation reaction . This reaction proceeds through the formation of an iminium species and involves two consecutive C–S bond formations.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: S-(4-Phenoxybutyl) carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-(4-Phenoxybutyl) carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antif
Properties
CAS No. |
106664-92-0 |
---|---|
Molecular Formula |
C11H15NO2S |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
S-(4-phenoxybutyl) carbamothioate |
InChI |
InChI=1S/C11H15NO2S/c12-11(13)15-9-5-4-8-14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H2,12,13) |
InChI Key |
QEOCSPXCNXWRLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCSC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.